N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a bromo-fluoroaryl group at the N3-position and a 4-fluorobenzyl moiety at the N1-position. Its structure is characterized by a keto group at the 2-position, contributing to hydrogen-bonding interactions critical for biological activity.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrF2N3O2/c23-15-5-8-19(18(25)11-15)27-21(29)17-10-14-2-1-9-26-20(14)28(22(17)30)12-13-3-6-16(24)7-4-13/h1-11H,12H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFPIXDHCXFMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Br)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Bromine and Fluorine Substituents: Bromine and fluorine atoms are introduced through halogenation reactions using reagents such as bromine and fluorine gas or their derivatives.
Coupling Reactions: The coupling of the naphthyridine core with 4-bromo-2-fluorophenyl and 4-fluorophenylmethyl groups is achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives or other functionalized compounds.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Core Structure Variations: The target compound and most analogs (e.g., 5a4 ) share a 1,8-naphthyridine backbone.
Substituent Effects :
- Halogenation : The bromo-fluoro substitution on the N3-aryl group (target compound) may enhance lipophilicity and metabolic stability compared to the dichloro-substituted 5a4 . Chloro-fluoro analogs (e.g., ) balance electronegativity and steric effects.
- Methoxy Group : The 2-methoxyphenyl substituent in likely improves solubility but could reduce membrane permeability compared to halogenated derivatives.
Functional Group Positioning: The 2-oxo group in the target compound, shared with and , facilitates hydrogen bonding with biological targets.
Synthetic Yields and Purification :
- Compound 5a4 was synthesized in 66% yield via established methods, comparable to procedures for 67 (25% yield after TLC). The lower yield for 67 may reflect challenges in introducing bulky adamantyl groups.
Research Findings and Implications
- Antimicrobial Activity : Chloro- and fluoro-substituted 1,8-naphthyridines (e.g., 5a4 ) have demonstrated activity against bacterial strains, suggesting the target compound’s bromo-fluoro substituents may enhance potency against resistant pathogens.
- ADME Properties: The bromo group in the target compound increases molecular weight (MW 485.2 vs. Methoxy-substituted analogs (e.g., ) may exhibit improved aqueous solubility.
- Structural Insights : Crystallographic studies using programs like SHELX could resolve conformational differences between 1,8- and 1,5-naphthyridines, aiding rational drug design.
Biological Activity
N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on recent research findings, including structure-activity relationships (SAR), cytotoxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a naphthyridine core, which is known for its diverse biological activities. The presence of halogen substituents (bromo and fluoro groups) often enhances the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines. The cytotoxicity was assessed using the sulforhodamine B assay, revealing a significant reduction in cell viability at certain concentrations.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. A study focusing on naphthyridine derivatives indicated that modifications to the naphthyridine core can influence activity against Leishmania species. The SAR analysis revealed that specific substitutions enhance activity while minimizing metabolic liabilities, such as glucuronidation.
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Methylation of hydroxyl group | Loss of activity |
| Replacement with amide | Improved metabolic stability |
| Introduction of fluorine | Increased potency |
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Preliminary studies suggest that it may interact with mitochondrial integrity, leading to apoptotic cell death in malignant cells. Further investigations are necessary to elucidate the precise molecular targets.
Case Studies
- In Vivo Studies : In animal models, the compound demonstrated significant antitumor effects when administered at doses of 50 mg/kg. However, toxicity was observed at higher doses, indicating a need for careful dose optimization in future therapeutic contexts.
- Combination Therapies : Recent research has explored the potential for this compound to be used in combination with existing chemotherapeutics to enhance efficacy while mitigating resistance mechanisms observed in various cancers.
Q & A
Q. Key Recommendations for Researchers :
- Prioritize crystallographic validation to resolve structural ambiguities.
- Use orthogonal assays (e.g., SPR for binding kinetics) to confirm biological activity.
- Explore prodrug strategies (e.g., esterification) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
